molecular formula C48H80N16O8 B13844007 2,4-Dipiperido-6,8-didiethanolamino Dipyridamole +2,8-Dipiperido-4,6-didiethanolamino Dipyridamole(Mixture)

2,4-Dipiperido-6,8-didiethanolamino Dipyridamole +2,8-Dipiperido-4,6-didiethanolamino Dipyridamole(Mixture)

Cat. No.: B13844007
M. Wt: 1009.3 g/mol
InChI Key: QQJKJUZFJMZXPP-UHFFFAOYSA-N
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Description

2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole (Mixture) is a complex chemical compound that has garnered interest in various scientific fields This mixture consists of two isomers, each with distinct structural configurations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole involves multiple steps, including the formation of piperidine rings and the introduction of diethanolamino groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired isomeric forms are obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and purity of the final product. The process may also include purification steps such as crystallization or chromatography to separate the isomers.

Chemical Reactions Analysis

Types of Reactions

2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Dipyridamole: A known vasodilator and antiplatelet agent.

    Aminophylline: A bronchodilator used in respiratory diseases.

    Theophylline: Another bronchodilator with similar properties to aminophylline.

Uniqueness

2,4-Dipiperido-6,8-didiethanolamino Dipyridamole + 2,8-Dipiperido-4,6-didiethanolamino Dipyridamole is unique due to its dual isomeric nature and the presence of both piperidine and diethanolamino groups. This structural complexity may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C48H80N16O8

Molecular Weight

1009.3 g/mol

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-6,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol;2-[[6-[bis(2-hydroxyethyl)amino]-2,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/2C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31;33-15-11-30(12-16-34)22-20-19(25-23(28-22)31-9-5-2-6-10-31)21(29-7-3-1-4-8-29)27-24(26-20)32(13-17-35)14-18-36/h2*33-36H,1-18H2

InChI Key

QQJKJUZFJMZXPP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N4CCCCC4)N(CCO)CCO.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4

Origin of Product

United States

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